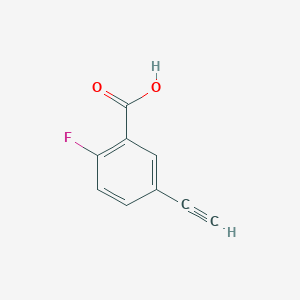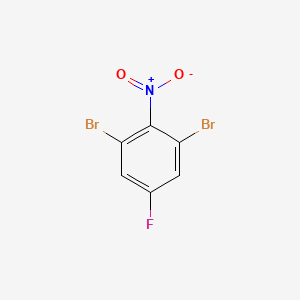
1,3-Dibromo-5-fluoro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-fluoro-2-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 and a molecular weight of 298.89 g/mol . It is characterized by the presence of two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is typically found as a white to light yellow crystalline solid and is known for its significant chemical reactivity .
作用機序
Target of Action
It’s known that this compound is an aryl fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to be an inhibitor of CYP1A2 and CYP2C9 .
Result of Action
It’s known that the compound can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a stille reaction with 2- (tri- n butylstannyl)pyridine .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving the fluorination, nitration, and bromination of benzene derivatives . The general synthetic route includes:
Fluorination: Introduction of a fluorine atom to the benzene ring.
Nitration: Addition of a nitro group (-NO2) to the benzene ring.
Bromination: Introduction of bromine atoms to the benzene ring.
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes:
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates.
Purification: The final product is purified through crystallization or column chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 1,3-Dibromo-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized forms of the compound with different functional groups.
科学的研究の応用
1,3-Dibromo-5-fluoro-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its reactive nature.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but different positioning of the fluorine and nitro groups.
1,4-Dibromo-2-fluoro-5-nitrobenzene: Another isomer with different bromine and fluorine positions.
1,3-Dibromo-5-fluorobenzene: Lacks the nitro group, making it less reactive.
特性
IUPAC Name |
1,3-dibromo-5-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNREXXMPLVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
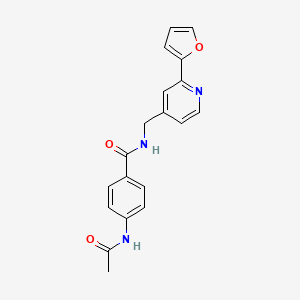
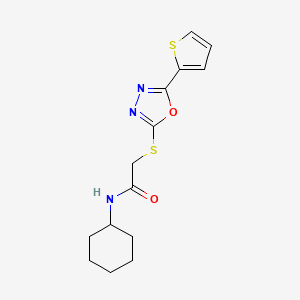
![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)
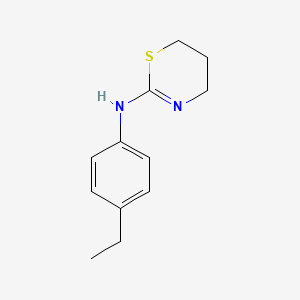
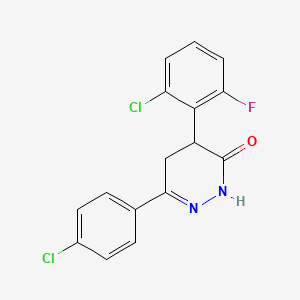
![N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2451509.png)
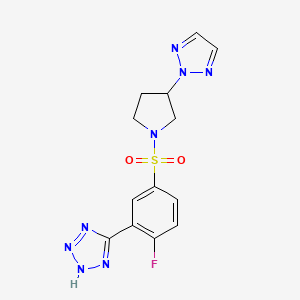
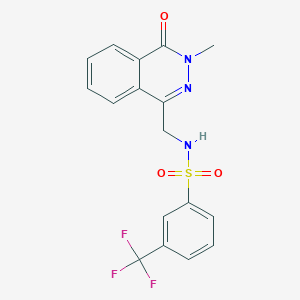
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)
![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2451513.png)
![4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2451515.png)
